Acetyl triethyl citrate (ATEC, CAS 77-89-4) is a bio-based, non-toxic aliphatic ester widely procured as a primary plasticizer and pharmaceutical excipient. Structurally distinguished by the acetylation of the tertiary hydroxyl group on a triethyl citrate backbone, ATEC exhibits lower volatility, superior polymer compatibility, and enhanced moisture resistance compared to its non-acetylated precursor. In industrial procurement, ATEC is primarily evaluated as a high-performance, phthalate-free alternative for polyvinyl chloride (PVC), cellulosic derivatives, and biopolymers like polylactic acid (PLA). Its established regulatory profile, including specific FDA 21 CFR clearances for food-contact coatings and adhesives, makes it a critical raw material for manufacturers transitioning away from heavily regulated ortho-phthalates in medical devices, food packaging, and controlled-release pharmaceutical formulations [1].
Specifying 'citrate plasticizer' as a generic category routinely leads to compliance and performance failures, as the specific ester chain length and acetylation state drastically alter migration kinetics, mechanical efficiency, and regulatory standing. For example, substituting ATEC with the closely related acetyl tributyl citrate (ATBC) nearly doubles the in vivo bioavailability of the leachable fraction, fundamentally changing the toxicological risk profile for sensitive medical devices [1]. Conversely, downgrading to non-acetylated triethyl citrate (TEC) introduces excessive water solubility, which can cause migration rates into dry-food simulants to exceed acceptable limits in flexible PVC [2]. Furthermore, the absence of the acetyl group in TEC reduces plasticization efficiency, yielding stiffer finished parts at equivalent loading levels. Consequently, ATEC must be procured specifically when a formulation requires the precise balance of rapid metabolic clearance, high tensile strength, and targeted FDA 21 CFR coating clearances [2].
The acetylation of the citrate backbone significantly impacts the mechanical properties of the compounded polymer. In flexible PVC formulations, the acetylated ester ATEC outperforms its non-acetylated counterpart, TEC, by delivering a 13.9% higher tensile strength at equivalent loading levels [1]. This performance gap occurs because the free hydroxyl group in TEC can engage in hydrogen bonding, which restricts polymer chain mobility, whereas the acetyl group in ATEC effectively caps this site, maximizing free volume and flexibility [1].
| Evidence Dimension | Tensile strength improvement in PVC |
| Target Compound Data | +13.9% vs non-acetylated baseline |
| Comparator Or Baseline | Triethyl citrate (TEC) |
| Quantified Difference | 13.9% higher tensile strength for ATEC |
| Conditions | PVC formulation at standardized parts per hundred resin (phr) loading |
Buyers formulating flexible PVC must specify ATEC over TEC to achieve target mechanical properties without having to over-plasticize, which would otherwise increase costs and migration risks.
When evaluating citrate plasticizers for medical or sensitive food-contact applications, the metabolic fate of the leached molecule is a critical differentiator. A pharmacokinetic study demonstrated that ATEC has an oral bioavailability of only 14.8%, compared to 27.4% for the heavier ATBC [1]. Furthermore, ATEC disappears from liver microsomes within five minutes, as the smaller ethyl ester groups allow for much faster esterase access and cleavage than the bulky butyl groups of ATBC [2].
| Evidence Dimension | Oral bioavailability and hepatic clearance rate |
| Target Compound Data | 14.8% oral bioavailability; <5 minute microsome clearance |
| Comparator Or Baseline | Acetyl tributyl citrate (ATBC) (27.4% oral bioavailability) |
| Quantified Difference | 46% lower bioavailability for ATEC; significantly faster metabolic breakdown |
| Conditions | In vivo rat model and in vitro liver microsome assay |
For medical device manufacturers, ATEC's rapid metabolic clearance minimizes systemic exposure risks from leachables, making it a safer procurement choice than ATBC for short-term contact applications.
Transitioning from traditional ortho-phthalates to ATEC requires strict adjustments to manufacturing parameters due to differing thermal stabilities. ATEC and the broader citrate family have a maximum processing temperature ceiling of approximately 170-180 °C [1]. In contrast, legacy plasticizers like DEHP routinely withstand melt temperatures exceeding 200 °C[1]. Processing ATEC at legacy phthalate temperatures will result in volatilization, thermal degradation, and loss of mechanical properties in the finished part.
| Evidence Dimension | Maximum processing temperature ceiling |
| Target Compound Data | 170-180 °C maximum |
| Comparator Or Baseline | Traditional ortho-phthalates (e.g., DEHP) (>200 °C) |
| Quantified Difference | ~20-30 °C lower thermal ceiling for ATEC |
| Conditions | High-shear polymer melt extrusion and compounding |
Procurement and engineering teams must coordinate to retune extrusion cycle times and drop melt temperatures when substituting phthalates with ATEC to prevent material degradation.
The specific esterification of ATEC provides a critical balance of hydrophobicity and regulatory clearance that non-acetylated or butyl-based citrates lack. Under FDA 21 CFR, ATEC is cleared for resinous coatings (175.300) and surface lubricants (178.3910), whereas Tributyl citrate (TBC) is restricted narrowly to adhesives (175.105)[1]. Furthermore, while TEC is a recognized pharmaceutical excipient, its higher water solubility leads to excessive migration; industry literature notes that TEC at 15 wt% loading in flexible PVC can exceed acceptable migration limits into dry-food simulants, a failure mode mitigated by ATEC's acetyl capping [1].
| Evidence Dimension | FDA 21 CFR clearance scope and migration performance |
| Target Compound Data | Cleared for coatings (175.300) and lubricants (178.3910); stable migration profile |
| Comparator Or Baseline | TEC (fails migration limits at 15 wt% loading) and TBC (limited to 175.105 adhesives) |
| Quantified Difference | Broader functional clearance than TBC; lower aqueous/simulant migration than TEC |
| Conditions | 21 CFR compliance matrices and 15 wt% PVC food simulant extraction |
Formulators of food-contact films and coatings must procure ATEC to secure broad FDA compliance while avoiding the high water-leaching failure rates associated with TEC.
ATEC is the right choice for short-term contact medical PVC where rapid metabolic clearance of leachables is required, as its bioavailability (14.8%) is significantly lower than ATBC, minimizing systemic exposure risks [1].
Ideal for controlled-release drug delivery systems where the plasticizer must not excessively leach into aqueous environments (a common failure mode for TEC) but must maintain excellent polymer compatibility and film flexibility [2].
Selected over TBC and TEC due to its comprehensive 21 CFR clearances (including 175.300 and 178.3910) and superior resistance to migration into food simulants at standard industrial loading levels [2].
Irritant